1-Bromo-3-ethyl-2,2-dimethylpentane
Description
1-Bromo-3-ethyl-2,2-dimethylpentane is a branched alkyl bromide with the molecular formula C₉H₁₉Br (inferred from structural analogs). Its IUPAC name reflects a pentane backbone substituted with a bromine atom at position 1, an ethyl group at position 3, and two methyl groups at position 2.
Key structural features:
- Steric hindrance: The 2,2-dimethyl and 3-ethyl groups create significant branching near the bromine, likely reducing reactivity in bimolecular nucleophilic substitution (SN2) reactions .
- Boiling point: Expected to be lower than linear bromoalkanes due to reduced molecular surface area (e.g., 1-Bromo-2-ethylbutane has a bp of 143–144°C) .
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
1-bromo-3-ethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C9H19Br/c1-5-8(6-2)9(3,4)7-10/h8H,5-7H2,1-4H3 |
InChI Key |
OKHKNFXNVVYZKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)(C)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-ethyl-2,2-dimethylpentane can be synthesized through the bromination of 3-ethyl-2,2-dimethylpentane. This reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-ethyl-2,2-dimethylpentane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): In these reactions, the bromine atom is replaced by a nucleophile.
Elimination (E1 and E2): These reactions result in the formation of alkenes by the removal of a hydrogen atom and the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions (OH⁻), cyanide ions (CN⁻), and ammonia (NH₃). The reaction conditions vary depending on whether the reaction follows an SN1 or SN2 mechanism.
Elimination: Reagents such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used under basic conditions to promote the elimination reaction.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using hydroxide ions would yield 3-ethyl-2,2-dimethylpentanol.
Elimination: The major product is typically an alkene, such as 3-ethyl-2,2-dimethylpentene.
Scientific Research Applications
1-Bromo-3-ethyl-2,2-dimethylpentane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and other bioactive compounds.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethyl-2,2-dimethylpentane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes.
Comparison with Similar Compounds
Comparison with Similar Brominated Alkanes
Structural and Physical Properties
*Estimated values based on structural analogs.
Key observations :
- Branching effects : Increased branching (e.g., 2,2-dimethyl groups) reduces boiling points compared to linear isomers (e.g., 1-Bromopentane vs. 1-Bromo-2-ethylbutane) due to weaker van der Waals interactions .
- Density : Branched bromoalkanes generally exhibit lower densities than linear counterparts (e.g., 1-Bromo-2-ethylbutane: 1.179 vs. 1-Bromopentane: 1.218) .
Chemical Reactivity
SN2 Reactivity
Branching near the electrophilic carbon significantly impedes SN2 mechanisms:
- This compound : High steric hindrance from 2,2-dimethyl and 3-ethyl groups likely renders SN2 reactivity negligible, favoring SN1 pathways if a stable carbocation can form .
- 1-Bromopentane : Linear structure allows for moderate SN2 reactivity .
- 2-Bromo-2-methylpentane : Tertiary bromide favors SN1 due to carbocation stability but is unreactive in SN2 .
Thermal Stability
Tertiary and neopentyl bromides (e.g., 2-Bromo-2-methylpentane) are more stable than primary analogs due to hyperconjugation and steric protection of the C-Br bond. This compound’s stability may align with neopentyl systems .
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